1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine
Description
1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine is a heterocyclic compound with the molecular formula C21H21N3O2S. It features an imidazolidine ring substituted with benzyl groups at positions 1 and 3, and a 5-nitro-2-thienyl group at position 2.
Properties
IUPAC Name |
1,3-dibenzyl-2-(5-nitrothiophen-2-yl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-24(26)20-12-11-19(27-20)21-22(15-17-7-3-1-4-8-17)13-14-23(21)16-18-9-5-2-6-10-18/h1-12,21H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXPTBVSERQJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-])CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine typically involves the reaction of benzylamine with 5-nitro-2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Common catalysts used in this reaction include acids or bases, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imidazolidine ring can be oxidized to form imidazole derivatives using oxidizing agents like potassium permanganate.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Alkyl or aryl halides, nucleophilic reagents.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Imidazole derivatives: Formed from the oxidation of the imidazolidine ring.
Substituted imidazolidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazolidine ring can also interact with biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine can be compared with other similar compounds, such as:
1,3-dibenzyl-2-(5-nitro-2-furyl)imidazolidine: Similar structure but with a furan ring instead of a thiophene ring.
1,3-dibenzyl-2-(5-nitro-2-pyridyl)imidazolidine: Similar structure but with a pyridine ring instead of a thiophene ring.
1,3-dibenzyl-2-(5-nitro-2-phenyl)imidazolidine: Similar structure but with a phenyl ring instead of a thiophene ring.
Biological Activity
1,3-Dibenzyl-2-(5-nitro-2-thienyl)imidazolidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique imidazolidine ring structure substituted with benzyl groups and a nitro group on a thienyl moiety. The presence of the nitro group is particularly significant as it can undergo reduction to form reactive intermediates that may interact with biological targets.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity . Studies have shown that it exhibits significant effects against various bacterial strains, attributed to the nitro group which enhances its reactivity and ability to disrupt microbial cellular functions.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Note: MIC values indicate the lowest concentration of the compound that inhibits microbial growth.
The mechanism by which this compound exerts its antimicrobial effects involves interaction with specific molecular targets within microbial cells. The reduction of the nitro group leads to the formation of reactive intermediates that can bind to cellular components, disrupting essential processes such as DNA replication and protein synthesis . Additionally, the imidazolidine ring can modulate enzyme activity, further contributing to its biological effects.
Case Study 1: Antimicrobial Evaluation
In a recent study, researchers synthesized various derivatives of imidazolidines, including this compound. The derivatives were screened for antimicrobial activity against a panel of pathogens. The study found that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for drug development against resistant bacterial strains .
Case Study 2: Toxicity Assessment
A toxicity assessment was conducted using computational methods to predict the safety profile of this compound. The results indicated a low toxicity risk according to the Osiris software analysis, suggesting that this compound could be a viable candidate for further pharmacological studies without significant safety concerns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
